molecular formula C12H20O B14478823 3-(Cyclohexylmethylidene)pentan-2-one CAS No. 65457-58-1

3-(Cyclohexylmethylidene)pentan-2-one

Cat. No.: B14478823
CAS No.: 65457-58-1
M. Wt: 180.29 g/mol
InChI Key: XWJYNQFNEAJJTO-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethylidene)pentan-2-one is an organic compound belonging to the class of ketones It features a cyclohexylmethylidene group attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethylidene)pentan-2-one typically involves the aldol condensation reaction. This reaction occurs between cyclohexanone and pentan-2-one in the presence of a base catalyst. The reaction conditions often include:

    Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethylidene)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) converts the ketone group to a secondary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether

    Substitution: Nucleophiles like cyanide (CN-) or hydride (H-)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Hydroxynitriles or other substituted products

Scientific Research Applications

3-(Cyclohexylmethylidene)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethylidene)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbonyl group can form hydrogen bonds and interact with nucleophilic sites on proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pentan-2-one: A simpler ketone with a similar backbone but lacking the cyclohexylmethylidene group.

    Cyclohexanone: A cyclic ketone that serves as a precursor in the synthesis of 3-(Cyclohexylmethylidene)pentan-2-one.

    3-Methyl-2-pentanone: Another ketone with a different substituent pattern.

Uniqueness

This compound is unique due to its combination of a cyclohexylmethylidene group and a pentan-2-one backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.

Properties

CAS No.

65457-58-1

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-(cyclohexylmethylidene)pentan-2-one

InChI

InChI=1S/C12H20O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3

InChI Key

XWJYNQFNEAJJTO-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1CCCCC1)C(=O)C

Origin of Product

United States

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